A Technical Guide to the Identification, Control, and Analysis of Dapagliflozin Impurity 1
A Technical Guide to the Identification, Control, and Analysis of Dapagliflozin Impurity 1
Abstract
This technical guide provides an in-depth examination of Dapagliflozin Impurity 1, a critical process-related impurity encountered during the synthesis of the anti-diabetic active pharmaceutical ingredient (API), Dapagliflozin. As an SGLT2 inhibitor, Dapagliflozin's purity is paramount to its safety and efficacy.[1][2] This document delineates the chemical identity of Impurity 1, elucidates its origin within the synthetic pathway, and presents robust analytical methodologies for its detection, quantification, and characterization. We will detail a validated, stability-indicating chromatographic method, discuss structural elucidation using mass spectrometry and NMR, and outline a comprehensive control strategy aligned with global regulatory standards. This guide is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a thorough understanding of impurity profiling and control for Dapagliflozin.
Introduction to Dapagliflozin and the Imperative of Impurity Profiling
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][3] Its mechanism of action involves reducing the reabsorption of filtered glucose from the renal tubules, thereby increasing urinary glucose excretion and lowering blood glucose levels.[4]
The control of impurities in any API is a mandate dictated by both regulatory agencies and the fundamental principles of patient safety.[1][4] Impurities, even at trace levels, can potentially alter the efficacy, stability, and safety profile of the final drug product.[4] They can arise from numerous sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the drug substance.[1][4][5] Therefore, a comprehensive impurity profile—which documents the identity, source, and acceptable limits of all potential impurities—is a cornerstone of any new drug application and ongoing quality control.[1][6] This guide focuses specifically on Dapagliflozin Impurity 1, a key process-related impurity that requires stringent control.
Chemical Profile of Dapagliflozin Impurity 1
Dapagliflozin Impurity 1 is a synthetic precursor or intermediate used in the manufacturing of Dapagliflozin. Its precise chemical identity is crucial for developing specific analytical methods and understanding its formation.
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Chemical Name: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene[7]
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CAS Number: 1103738-29-9[7]
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Molecular Formula: C₁₅H₁₄ClIO
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Molecular Weight: 388.63 g/mol
Below is a comparative visualization of the chemical structures of Dapagliflozin and Impurity 1. The structural relationship immediately highlights the role of Impurity 1 as a key building block for the API.
Caption: Role of Impurity 1 in the Dapagliflozin synthesis.
Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is required to resolve Dapagliflozin from Impurity 1 and other related substances. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the industry-standard technique. [1][8][9]
High-Performance Liquid Chromatography (HPLC) Method
The causality behind this method design is based on the physicochemical properties of Dapagliflozin and its impurities. A reversed-phase C18 column is chosen for its versatility in separating compounds of moderate polarity. The gradient elution program is essential to ensure adequate separation of early-eluting polar impurities from the main API peak and late-eluting non-polar impurities like Impurity 1, all within a reasonable run time.
Table 1: HPLC Method Parameters for Dapagliflozin Impurity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution for aromatic and moderately polar compounds. [9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water or pH 6.5 Buffer | Controls the ionization state of acidic/basic functional groups for consistent retention. [9][] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Acetonitrile is a common organic modifier providing good peak shape and elution strength. [4][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. [9] |
| Detection | UV at 224 nm or 245 nm | Wavelength where Dapagliflozin and related aromatic impurities exhibit strong absorbance. [8][9] |
| Column Temp. | 25°C - 35°C | Ensures reproducible retention times by minimizing temperature fluctuations. [11] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 90 | |
| 30 | 90 | |
| 32 | 30 | |
| 35 | 30 |
Experimental Protocol: Step-by-Step
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Standard Preparation: Accurately weigh and dissolve reference standards of Dapagliflozin and Dapagliflozin Impurity 1 in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a known concentration (e.g., 1.0 mg/mL for API, 0.0015 mg/mL for impurity).
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Sample Preparation: Prepare the API sample at the same concentration as the Dapagliflozin standard in the same diluent.
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System Suitability: Equilibrate the HPLC system with the mobile phase. Inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
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Analysis: Inject the blank (diluent), the impurity standard, the API standard, and the sample solution.
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Quantification: Calculate the amount of Impurity 1 in the sample by comparing its peak area to the peak area of the certified reference standard using the formula for external standard quantitation.
Structural Elucidation and Characterization
While HPLC provides quantitative data, definitive identification requires spectroscopic techniques. [5]
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Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful tool for impurity identification. [1][5]Electrospray ionization (ESI) in positive mode will yield the molecular ion peak [M+H]⁺ for Impurity 1, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm its elemental composition. [12]* Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, the impurity can be isolated using preparative HPLC. [11][13]Subsequent ¹H NMR and ¹³C NMR analysis will provide a complete map of the molecule's structure, confirming the connectivity of atoms and the substitution pattern on the aromatic rings. [4][14]
Caption: Workflow for detection and characterization of impurities.
Regulatory Framework and Control Strategy
The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by major regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA). [1][15]
Pharmacopeial Standards and Acceptance Criteria
According to ICH Q3A(R2) guidelines, specific thresholds trigger requirements for reporting, identification, and toxicological qualification of impurities in a new drug substance.
Table 2: ICH Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
For Dapagliflozin, with a typical maximum daily dose of 10 mg, the 0.15% threshold is generally the limit for any unspecified impurity. Any impurity exceeding this level must be qualified through toxicological studies. Given that Impurity 1 is a process intermediate, its limit is typically set much lower, often at or below the identification threshold of 0.10%. Furthermore, the potential for genotoxicity is a critical concern, and impurities with structural alerts for genotoxicity may have much stricter limits (e.g., based on the Threshold of Toxicological Concern, TTC). [4]
Manufacturing Control Strategy
A robust control strategy is essential to ensure the level of Impurity 1 is consistently minimized in the final API. [1]
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Starting Material Control: Implement a stringent specification for the purity of Dapagliflozin Impurity 1 if it is used as a starting material or intermediate sourced from a vendor.
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Process Optimization: Optimize the coupling reaction parameters (e.g., temperature, reaction time, stoichiometry of reactants) to drive the reaction to completion and minimize the level of unreacted Impurity 1. [1]3. In-Process Controls (IPCs): Monitor the consumption of Impurity 1 during the reaction using techniques like HPLC to ensure the reaction is complete before proceeding to the next step.
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Purification: Develop and validate effective purification steps, such as recrystallization or column chromatography, to efficiently remove any residual Impurity 1 from the crude product. [1]
Toxicological Significance
Any impurity present above the qualification threshold must be assessed for its biological safety. While specific toxicological data for Dapagliflozin Impurity 1 is not widely published, the principles of toxicology assessment apply. Studies would typically include an evaluation of genotoxicity (e.g., Ames test) and general toxicity. One study that evaluated three other dapagliflozin-related impurities found that one of them showed significant damage in cytotoxicity tests at a concentration of 0.5 µM. [8]This highlights the necessity of evaluating each impurity, as structurally similar compounds can have vastly different toxicological profiles.
Conclusion
Dapagliflozin Impurity 1, chemically identified as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a critical process-related impurity in the synthesis of Dapagliflozin. Its control is a key indicator of a well-understood and robust manufacturing process. This guide has detailed its chemical nature, synthetic origin, and a comprehensive analytical strategy for its control, centered on a validated HPLC method and supported by spectroscopic characterization. By implementing a multi-faceted control strategy encompassing raw material specifications, process optimization, and efficient purification, manufacturers can ensure that the levels of this impurity in the final drug substance are consistently below the stringent limits set by global regulatory authorities, thereby guaranteeing the quality, safety, and efficacy of Dapagliflozin.
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Figure 1: Chemical Structure of Dapagliflozin Impurity 1 (1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene).
